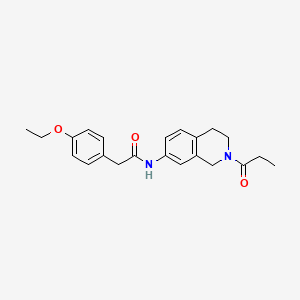
2-(4-ethoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known by its chemical name, EPTIAC, and has been studied extensively for its various biochemical and physiological effects.
科学的研究の応用
Structural Aspects and Complex Formation
Research has highlighted the structural aspects of amide-containing isoquinoline derivatives, exploring their ability to form salts and inclusion compounds with various acids and hosts. For example, isoquinoline derivatives have been shown to form gels or crystalline solids upon treatment with mineral acids. Such compounds have applications in material science for creating novel materials with specific fluorescence properties. One study reported that isoquinoline derivatives form host-guest complexes with enhanced fluorescence emission, suggesting their potential use in sensing and imaging applications (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
Isoquinoline derivatives have been evaluated for their antitumor activity. Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have shown cytostatic activity in vitro against leukemia and mammary tumor cells. This suggests their potential application in cancer therapy, particularly in designing compounds that could inhibit cell proliferation at specific concentrations (Ambros, Angerer, & Wiegrebe, 1988).
Pharmacological Investigations
In the pharmacological domain, compounds structurally related to isoquinolines have been investigated for their biological activities, including analgesic and anti-inflammatory effects. These studies are crucial for drug development, offering a foundation for designing new therapeutics with improved efficacy and reduced side effects. For instance, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, a compound with a somewhat related structure, has been studied for its analgesic and anti-inflammatory properties, indicating the broad potential of ethoxyphenyl derivatives in medicinal chemistry (Sato, Ishizuka, & Yamaguchi, 1981).
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(26)24-12-11-17-7-8-19(14-18(17)15-24)23-21(25)13-16-5-9-20(10-6-16)27-4-2/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFHJIAFAFDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

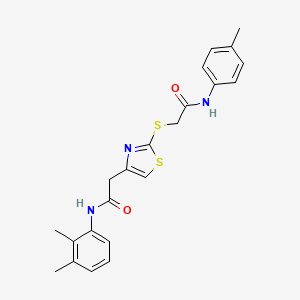
![Methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2594169.png)
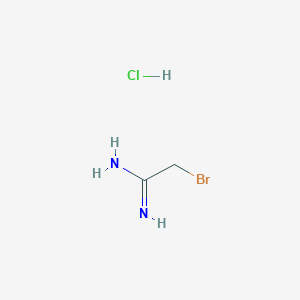
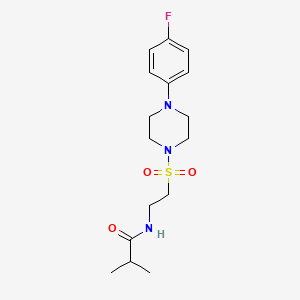
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(4-oxobutyl)carbamate](/img/structure/B2594172.png)

![1-benzyl-N-isopropyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594176.png)
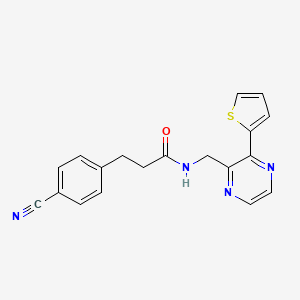
![(1R,5S)-8-(naphthalen-1-ylsulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2594178.png)
![N-(2-furylmethyl)-2-[3-(3-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2594179.png)

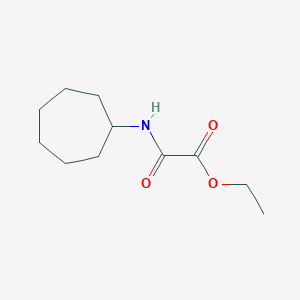
![5-[4-(Difluoromethoxy)phenyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2594188.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2594191.png)